3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
Overview
Description
“3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra can reveal the presence of specific functional groups , and the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms .Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . Additionally, triazole derivatives can be converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be determined using various methods. For example, the melting point can be measured , and the solubility in different solvents can be tested .Scientific Research Applications
Antiviral Medication Development
The 1,2,4-triazole motif, which is a core structure in the compound, is widely recognized for its antiviral properties. It has been embedded in more than 30 approved and marketed medicines, including Ribavirin —an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and other viral diseases . The compound’s potential for creating new antiviral agents, especially in the wake of diseases like COVID-19, is significant.
Anticancer Agents
1,2,4-triazole derivatives have shown promising results as anticancer agents. Novel derivatives synthesized from the triazole core have demonstrated cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The compound could serve as a precursor for developing new anticancer drugs with improved selectivity and lower toxicity.
Coordination Chemistry
Triazoles are excellent ligands in coordination chemistry due to their multiple coordination modes. They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes (OLEDs), and chemodynamic therapy agents against cancer cells . The subject compound could be utilized to develop materials with novel properties for technological applications.
Antifungal Research
The triazole ring is also a common motif in antifungal agents. A quantitative structure-activity relationship study of antifungal analogues has shown high predictive ability for compounds containing the triazole ring . This suggests that the compound could be a valuable asset in the development of new antifungal medications.
Drug Discovery and Pharmacokinetics
Due to its ability to form hydrogen bonds with different targets, the triazole ring improves pharmacokinetics and pharmacological properties of drugs . The compound could be used to enhance the efficacy and reduce the side effects of various pharmaceuticals.
Materials Science
Triazoles have found applications in materials science, particularly in the creation of fluorescent imaging agents and polymers . The compound’s structural features could be exploited to synthesize materials with specific fluorescent properties for imaging or sensing applications.
Mechanism of Action
The mechanism of action of triazole derivatives often involves interaction with enzymes and receptors in the biological system . For instance, azoles, a class of drugs that includes triazoles, are known to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This leads to depletion of ergosterol and accumulation of sterol precursors, resulting in the formation of a plasma membrane with altered structure and function .
Safety and Hazards
properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNZJFVNICBRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609406-60-1 | |
Record name | Benzenamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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